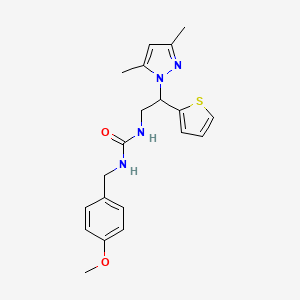

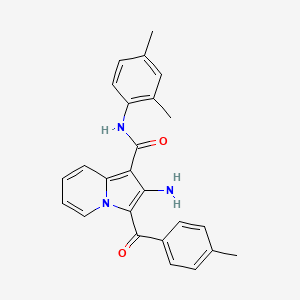

![molecular formula C16H19FN4 B2582169 {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine CAS No. 1016712-41-6](/img/structure/B2582169.png)

{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperazine, with a molecular formula of C16H19FN4 and a molecular weight of 286.35 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a pyridine ring and a fluorophenyl group . Detailed NMR and IR spectra would provide more information about the molecular structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, similar compounds have been studied for their inhibitory effects on various biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 286.35 . More detailed properties such as density, boiling point, and refractive index were not found in the available literature.Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

- Synthesis Methods : The compound has been synthesized through efficient processes, often in the context of medicinal chemistry. For instance, V. Balaraju, S. Kalyani, and E. Laxminarayana (2019) synthesized a related piperazine-1-yl-1H-indazole derivative, highlighting the utility of such compounds in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Receptor Binding and Neuropharmacology

- Dopamine and Serotonin Receptor Binding : Several studies have explored the binding affinity of similar compounds to dopamine and serotonin receptors, indicating potential applications in neuropharmacology. For example, Yang Fang-wei (2013) synthesized a pyrazolo[1,5-a]pyridine derivative with notable dopamine D4 receptor binding, suggesting its potential as a dopamine receptor ligand (Fang-wei, 2013).

Molecular Modeling and Drug Design

- Molecular Docking Studies : Molecular docking studies have been conducted on similar compounds, aiding in the design of potential therapeutic agents. For example, the work by Balaraju et al. (2019) included docking studies for their synthesized compound, contributing to understanding its interaction with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).

Radiopharmaceutical Applications

- Imaging Dopamine Receptors : O. Eskola et al. (2002) synthesized a compound for imaging dopamine D4 receptors, indicating potential applications in radiopharmaceuticals and diagnostic imaging (Eskola et al., 2002).

Crystallography and Structural Analysis

- Crystal Structure Analysis : Studies have been conducted to determine the crystal structures of related compounds, which is critical for understanding their chemical properties and interactions. N. Ullah and M. Altaf (2014) analyzed the crystal structures of related piperazine derivatives, providing insights into their molecular conformations (Ullah & Altaf, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been observed to produce loss of cell viability in certain cell lines .

Analyse Biochimique

Biochemical Properties

{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is carbonic anhydrase, specifically the isoforms carbonic anhydrase I and carbonic anhydrase II The compound binds to the active site of these enzymes, inhibiting their catalytic activity This interaction is facilitated by the presence of the fluorophenyl group, which enhances binding affinity

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrase enzymes, where it interacts with the zinc ion and histidine residues critical for enzymatic activity . This binding inhibits the enzyme’s ability to catalyze the hydration of carbon dioxide, leading to alterations in cellular pH and subsequent downstream effects. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Propriétés

IUPAC Name |

[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4/c17-14-1-3-15(4-2-14)20-7-9-21(10-8-20)16-11-13(12-18)5-6-19-16/h1-6,11H,7-10,12,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCNEUGAGIGFEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=C3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

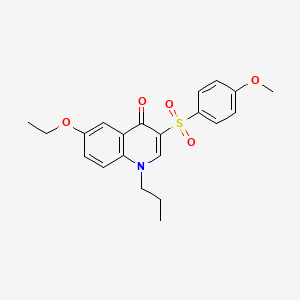

![8-(4-Fluorophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2582087.png)

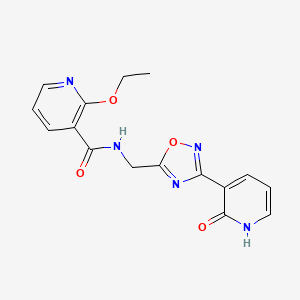

![3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2582091.png)

![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2582095.png)

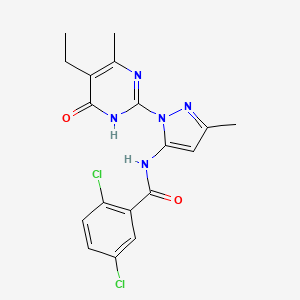

![1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2582099.png)

![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2582105.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2582106.png)